4'-Hydroxy-biphenyl-3-carboxylic acid

Thermotropic copolyesters Liquid crystal polymers Monomer geometry

4'-Hydroxy-biphenyl-3-carboxylic acid (3HBCA; CAS 121629-21-8) is a bifunctional aromatic monomer of the hydroxybiphenylcarboxylic acid class, bearing a hydroxyl group at the 4'-position and a carboxylic acid group at the 3-position of the biphenyl scaffold. With a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol, this meta-substituted isomer is employed as a building block in the synthesis of wholly aromatic copolyesters and as a precursor for bent-core liquid crystals.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 121629-21-8
Cat. No. B044642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-biphenyl-3-carboxylic acid
CAS121629-21-8
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
InChIInChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16)
InChIKeyWINNQOZTIDYENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Hydroxy-biphenyl-3-carboxylic acid (CAS 121629-21-8): A Meta-Substituted Aromatic Monomer for High-Performance Polymer Procurement


4'-Hydroxy-biphenyl-3-carboxylic acid (3HBCA; CAS 121629-21-8) is a bifunctional aromatic monomer of the hydroxybiphenylcarboxylic acid class, bearing a hydroxyl group at the 4'-position and a carboxylic acid group at the 3-position of the biphenyl scaffold [1]. With a molecular formula of C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol, this meta-substituted isomer is employed as a building block in the synthesis of wholly aromatic copolyesters and as a precursor for bent-core liquid crystals [2]. Its defining structural characteristic is the 120° bond angle introduced by the meta-carboxyl group, which imparts a kinked geometry fundamentally distinct from its para-substituted isomer, 4'-hydroxybiphenyl-4-carboxylic acid (4HBCA) [1].

Why 4'-Hydroxy-biphenyl-3-carboxylic acid Cannot Be Replaced by 4HBCA or Simpler Hydroxy Acids in Thermotropic Polymer Design


The meta-carboxyl substitution pattern of 3HBCA generates a kinked molecular geometry with a bond angle of approximately 120°, rendering it a non-mesogenic comonomer that yields amorphous copolyesters [1]. In contrast, the para-isomer 4HBCA possesses a linear structure and acts as a mesogenic comonomer, producing liquid-crystalline copolyesters [1]. This geometric divergence dictates the polymer morphology: 3HBCA-based copolyesters are amorphous with high glass transition temperatures (Tg up to 190 °C), while 4HBCA-based systems form thermotropic liquid-crystalline phases [2]. Simpler monoaromatic hydroxy acids such as 4-hydroxybenzoic acid (4HBA) or 3-hydroxybenzoic acid (3HBA) lack the biphenyl rigidity that 3HBCA provides, resulting in significantly lower Tg and thermal stability in the final polymer [3]. Substituting 3HBCA with any of these alternatives would fundamentally alter the polymer architecture, phase behavior, and thermal performance, making generic interchange impossible for applications requiring a non-mesogenic, heat-resistant amorphous engineering thermoplastic [1] [3].

Head-to-Head Quantitative Evidence: 4'-Hydroxy-biphenyl-3-carboxylic acid vs. Closest Analogs for Scientific Procurement Decisions


Meta- vs. Para-Isomer: Non-Mesogenic Character of 3HBCA vs. Mesogenic 4HBCA Dictates Polymer Morphology

3HBCA is a non-mesogenic comonomer due to its meta-substituted kinked structure (bond angle ~120°), whereas the para-isomer 4HBCA functions as a mesogenic comonomer capable of forming liquid-crystalline phases [1]. In copolyesters with 4HBA, 3HBCA-containing compositions with less than 50 mol% 4HBA remain completely amorphous; only when 4HBA content exceeds 50 mol% does thermotropic liquid-crystalline behavior emerge, driven by the 4HBA units rather than 3HBCA [2]. This is in direct contrast to 4HBCA-based copolyesters, which exhibit nematic and smectic mesophases even at lower comonomer ratios [1]. Polarized optical microscopy confirmed the absence of LC texture in 3HBCA-3HBA copolyesters across all compositions (0:100 to 60:40 mol%) [1].

Thermotropic copolyesters Liquid crystal polymers Monomer geometry

Glass Transition Temperature (Tg): 3HBCA-3HBA Copolyesters Achieve Tg up to 190 °C, Outperforming Vanillic Acid-Based and Monoaromatic Analog Copolyesters

Copolyesters of 3HBCA with 3HBA exhibit a glass transition temperature (Tg) that increases with 3HBCA content, reaching up to 190 °C at the highest biphenyl unit incorporation (60 mol% 3HBCA) [1]. This significantly exceeds the Tg values of copolyesters based on vanillic acid (VA) as the biphenyl-bearing comonomer: binary VA-HBCA copolyesters achieve a Tg of approximately 135 °C, while ternary VA-HBA-HBCA copolyesters reach only about 117 °C [2]. The 3HBCA-based system thus provides a 55–73 °C Tg advantage over vanillic acid-based analogues and a substantially higher Tg than copolyesters derived from 4HBCA with vanillic acid (~130 °C) [2]. All 3HBCA-3HBA copolyesters remain amorphous, meaning the Tg represents the primary thermal transition governing the upper use temperature [1].

Glass transition temperature Heat-resistant polymers Copolyester thermal properties

Thermal Decomposition Stability: 3HBCA-3HBA Copolyesters Onset Decomposition Above 450 °C vs. 330–350 °C for Vanillic Acid-Based Ternary Systems

Thermogravimetric analysis (TGA) of 3HBCA-3HBA copolyesters demonstrates that the onset of intense thermal decomposition occurs above 450 °C across all copolymer compositions tested (0–60 mol% 3HBCA) [1]. In contrast, ternary copolyesters composed of vanillic acid (VA), 4HBA, and HBCA exhibit an onset of weight loss at 330–350 °C, with 5% mass loss occurring at 390–410 °C [2]. The 3HBCA-based copolyesters thus display a thermal decomposition onset that is at least 100 °C higher than that of VA-containing ternary copolyesters. The high thermal stability of 3HBCA-3HBA systems is attributed to the all-aromatic backbone and the absence of thermally labile methoxy substituents present in vanillic acid units [2].

Thermal stability Thermogravimetric analysis Decomposition temperature

Monomer Melting Point: 3HBCA Melts at 239–242 °C, ~55 °C Lower than 4HBCA (292–295 °C), Facilitating Melt Polycondensation Processing

The melting point of 3HBCA is reported as 239–242 °C , whereas the para-isomer 4HBCA melts with decomposition at 292–295 °C . This approximately 53–55 °C reduction in melting point is structurally rationalized by the meta-substitution pattern of 3HBCA, which disrupts molecular symmetry and reduces crystal lattice energy compared to the linear para-isomer [1]. The lower melting point of 3HBCA is advantageous for melt polycondensation processes, as it reduces the energy input required for monomer melting and mitigates the risk of premature thermal degradation during the initial heating phase. In the synthesis of 3HBCA-3HBA copolyesters, the acetylated derivative of 3HBCA was successfully melt-polycondensed at temperatures up to 320 °C without decomposition, yielding high-molecular-weight polymers with intrinsic viscosities of 0.6–0.8 dL/g [1].

Monomer melting point Melt polycondensation Processability

Bent-Core Liquid Crystal Precursor: 3-Substitution Enables Unique Biaxial Smectic and Columnar Phase Sequences Not Accessible from 4-Substituted Isomers

Derivatives of 3HBCA, when elaborated into unsymmetric bent-core mesogens, exhibit a distinct phase sequence comprising SmA (randomized tilt domains), SmCr (increased tilt domain size), anticlinic SmCa, synclinic SmCs, and columnar phases (Col_obl, Col_rec) upon cooling [1]. This rich polymorphism arises from the kinked geometry imparted by the 3-substituted biphenyl core, which promotes restricted rotation and phase biaxiality [1]. In a direct comparative study, series A compounds derived from 4-hydroxybiphenyl-3-carboxylic acid (the 4-hydroxy isomer of 3HBCA) exhibited a transition between two polar orthogonal smectic phases—the first reported example of such a transition [2]. Series B compounds, prepared by reversing the hydroxyl and carboxyl positions, displayed profoundly different mesophase properties, confirming that the substitution pattern governs phase behavior [2]. Furthermore, the (S)-enantiomer of one 3HBCA-derived compound demonstrated ferroelectric-like switching in an anticlinic tilted smectic phase (SmCaPR*), a property of potential interest for electro-optic device applications [1].

Bent-core liquid crystals Biaxial smectic phases Ferroelectric switching

Supply-Chain Differentiation: 3HBCA Isolated as a By-Product of 4HBCA Synthesis, Offering a Distinct Cost-Quality Profile for Polymer Research Procurement

3HBCA is structurally the meta-isomer of 4HBCA and has been documented as a by-product formed during the synthesis of 4HBCA [1]. Reference [17] in the primary literature specifically notes that 3HBCA can be isolated from 4HBCA production streams [1]. This by-product origin distinguishes 3HBCA from the deliberately synthesized 4HBCA in terms of its supply-chain dynamics: the availability of 3HBCA is linked to 4HBCA production scale, potentially enabling lower procurement costs when utilized as a co-product rather than a primary synthetic target. The meta-structure also makes 3HBCA an attractive model compound for studying the effect of substitution geometry on polymer properties, as its behavior contrasts sharply with that of the para-isomer despite identical molecular formula (C₁₃H₁₀O₃, MW 214.22 g/mol) [1].

Isomer by-product Supply chain Synthesis route

Optimal Procurement and Application Scenarios for 4'-Hydroxy-biphenyl-3-carboxylic acid Based on Quantitative Differentiation Evidence


Synthesis of Amorphous, High-Tg Wholly Aromatic Copolyesters for Heat-Resistant Engineering Thermoplastics

3HBCA is the comonomer of choice when the target polymer must be optically isotropic (amorphous) yet withstand continuous use temperatures above 150 °C. Copolyesters of 3HBCA with 3HBA achieve Tg up to 190 °C while remaining fully amorphous, as confirmed by DSC and polarized optical microscopy [1]. The thermal decomposition onset above 450 °C ensures sufficient processing window for injection molding or extrusion. In contrast, the para-isomer 4HBCA produces liquid-crystalline copolyesters that are anisotropic and may exhibit undesirable warpage in molded parts [2]. Researchers procuring 3HBCA for heat-resistant amorphous thermoplastics should specify a purity of ≥95% (free acid form) and confirm the absence of 4HBCA contamination, as even minor para-isomer content could nucleate crystallinity [1].

Design and Synthesis of Bent-Core Liquid Crystals with Biaxial Smectic Phases and Ferroelectric Switching Potential

The 3-substituted biphenyl geometry of 3HBCA is the essential structural motif for constructing unsymmetric bent-core mesogens that exhibit the full sequence of biaxial smectic phases (SmA → SmCr → SmCa → SmCs) and columnar phases [3]. The (S)-enantiomer of a 3HBCA-derived compound has demonstrated ferroelectric-like switching, a property of high interest for electro-optic device research [3]. Researchers in the liquid crystal community should procure 3HBCA specifically for bent-core molecular design; the 4-substituted analog 4HBCA is unsuitable for this purpose, as its linear geometry leads to calamitic rather than bent-core mesomorphism [3].

Melt Polycondensation Process Development Using a Lower-Melting Meta-Isomer Monomer

With a melting point of 239–242 °C, 3HBCA melts approximately 55 °C below its para-isomer 4HBCA (292–295 °C with decomposition) . This lower melting point is particularly advantageous in one-pot melt polycondensation processes, where in situ acetylation and subsequent polycondensation benefit from homogeneous melt conditions at lower temperatures, reducing the risk of premature solidification or thermal degradation [1]. Process engineers developing scalable polymerization protocols may prefer 3HBCA over 4HBCA for this reason, especially when targeting copolyesters with 3HBA or 4HBA where the meta-structure also suppresses block sequence formation [1].

Fundamental Structure-Property Relationship Studies Comparing Meta- and Para-Substituted Biphenyl Monomers in Aromatic Polyesters

3HBCA and 4HBCA share the identical molecular formula (C₁₃H₁₀O₃, MW 214.22 g/mol) but differ exclusively in the position of the carboxyl group, providing a uniquely controlled system for studying the effect of monomer kink angle on polymer morphology, thermal properties, and rheology [1][2]. The finding that 3HBCA-3HBA copolyesters are amorphous while 4HBCA-based analogs are liquid-crystalline, and that 3HBCA-4HBA copolyesters become LC only above 50 mol% 4HBA content, makes 3HBCA an indispensable tool for academic and industrial laboratories investigating thermotropic polymer structure-property relationships [2]. Procurement of both isomers from a single supplier is recommended to ensure comparable purity and enable rigorous comparative studies.

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